amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol CAS No. 1155361-12-8](/img/structure/B13444966.png)
1-{[(2,4-Dichlorophenyl)methyl](prop-2-en-1-yl)amino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a triazole moiety
準備方法
The synthesis of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: The initial step often involves the reaction of 2,4-dichlorobenzyl chloride with prop-2-en-1-amine to form the intermediate 1-{(2,4-dichlorophenyl)methylamino}.
Functionalization: The intermediate is then reacted with 2,4-difluorobenzaldehyde in the presence of a base to form the corresponding alcohol. This step may require specific reaction conditions such as controlled temperature and pH.
Triazole Introduction:
化学反応の分析
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Halogen substituents on the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
科学的研究の応用
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用機序
The mechanism of action of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The triazole ring and halogen substituents play a crucial role in enhancing the compound’s binding affinity and specificity.
類似化合物との比較
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-imidazol-1-yl)propan-2-ol: This compound features an imidazole ring instead of a triazole ring, which may result in different biological activities and properties.
1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-pyrazol-1-yl)propan-2-ol: The presence of a pyrazole ring in place of the triazole ring can also lead to variations in the compound’s behavior and applications.
The uniqueness of 1-{(2,4-Dichlorophenyl)methylamino}-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol lies in its specific combination of functional groups and the resulting properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
1155361-12-8 |
|---|---|
分子式 |
C21H20Cl2F2N4O |
分子量 |
453.3 g/mol |
IUPAC名 |
1-[(2,4-dichlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H20Cl2F2N4O/c1-2-7-28(10-15-3-4-16(22)8-19(15)23)11-21(30,12-29-14-26-13-27-29)18-6-5-17(24)9-20(18)25/h2-6,8-9,13-14,30H,1,7,10-12H2 |
InChIキー |
JGEFHHOYUUJESV-UHFFFAOYSA-N |
正規SMILES |
C=CCN(CC1=C(C=C(C=C1)Cl)Cl)CC(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
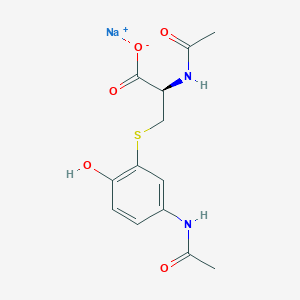
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)

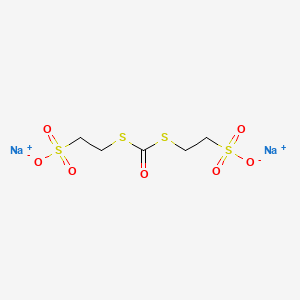
![2-{[4-Amino-3-(3-Fluoro-4-Hydroxyphenyl)-1h-Pyrazolo[3,4-D]pyrimidin-1-Yl]methyl}-5-Methyl-3-(2-Methylphenyl)quinazolin-4(3h)-One](/img/structure/B13444923.png)
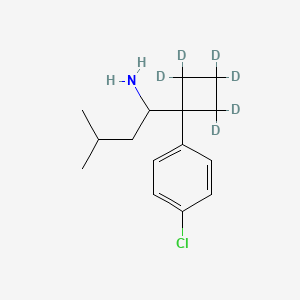
![2,2,2-trichloroethyl N-[4-[(7-chloroquinolin-4-yl)amino]pentyl]-N-ethylcarbamate](/img/structure/B13444938.png)
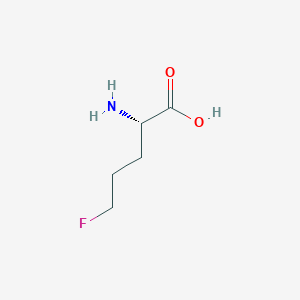
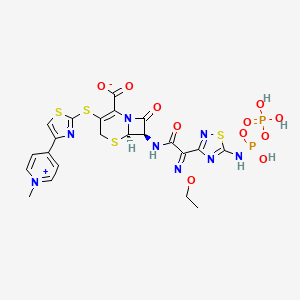
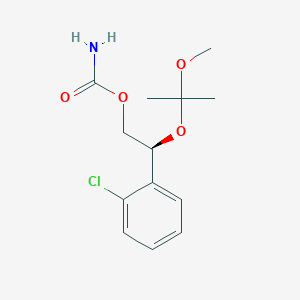
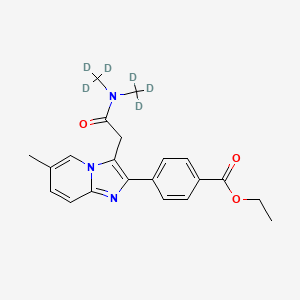

![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
